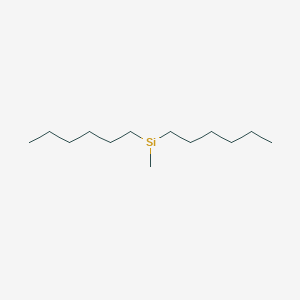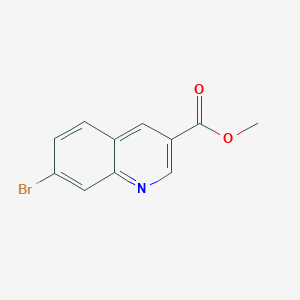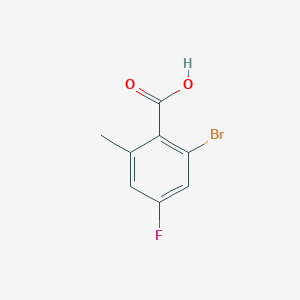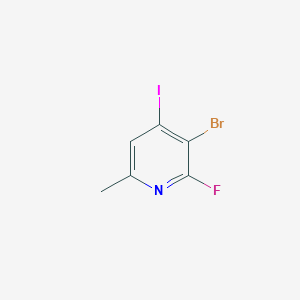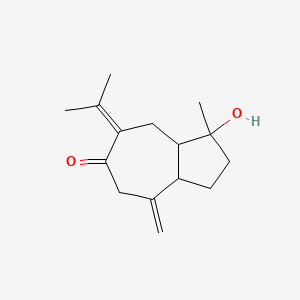
Isoprocurcumenol
Descripción general
Descripción
Isoprocurcumenol is a guaiane type sesquiterpene that can be isolated from Curcuma comosa . It has been found to activate EGFR signaling and promote the proliferation of keratinocytes .
Physical And Chemical Properties Analysis
Isoprocurcumenol is an oil with a molecular weight of 234.3. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
Keratinocyte Growth and Survival
Isoprocurcumenol has been found to support keratinocyte growth and survival through the activation of the Epidermal Growth Factor Receptor (EGFR) . Keratinocytes are a major type of skin cells, and their proliferation is key in maintaining the function of the skin . Isoprocurcumenol, a terpenoid molecule derived from turmeric, can activate EGFR signaling, increasing the phosphorylation of ERK and AKT, and upregulating the expression of genes related to cell growth and proliferation . This suggests its potential as an ingredient for medical and cosmetic use .
Skin Regeneration
Isoprocurcumenol has been observed to induce the proliferation of keratinocytes in both physical and UVB-induced cellular damage, indicative of its function in skin regeneration . This makes it a promising candidate for treatments aimed at enhancing skin repair and regeneration .
Anti-Inflammatory Activity
Curcumenol, a component of Curcuma wenyujin from which isoprocurcumenol is derived, has been reported to have anti-inflammatory effects . While specific studies on isoprocurcumenol’s anti-inflammatory activity are limited, it’s plausible that it may share similar properties given its structural similarity to curcumenol .
Anti-Oxidant Activity
Curcumenol has also been reported to have anti-oxidant activity . Given the structural similarity between curcumenol and isoprocurcumenol, it’s possible that isoprocurcumenol may also exhibit anti-oxidant properties .
Anti-Bactericidal Activity
Curcumenol has been found to have anti-bactericidal activity . It’s plausible that isoprocurcumenol may also have similar properties, although specific studies on isoprocurcumenol’s anti-bactericidal activity are currently limited .
Anti-Diabetic Activity
Curcumenol has been reported to have anti-diabetic activity . Given the structural similarity between curcumenol and isoprocurcumenol, it’s possible that isoprocurcumenol may also exhibit anti-diabetic properties .
Propiedades
IUPAC Name |
3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIGZFMSPAFZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoprocurcumenol | |
Melting Point |
96 - 98 °C | |
| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of isoprocurcumenol in promoting keratinocyte proliferation?
A1: Isoprocurcumenol activates the epidermal growth factor receptor (EGFR) signaling pathway, mimicking the activity of epidermal growth factor (EGF). [] This activation leads to the phosphorylation of ERK and AKT, key proteins involved in cell growth and proliferation. [] Furthermore, isoprocurcumenol upregulates the expression of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1. []
Q2: What evidence supports the neuroprotective effects of isoprocurcumenol?
A2: In studies using mouse neuroblastoma-rat glioma hybridoma cells (NG108-15) subjected to oxidative stress induced by hydrogen peroxide, isoprocurcumenol demonstrated notable protective effects. [] Specifically, it exhibited approximately 80-90% protection against cell death at specific concentrations. []
Q3: How does the chemical structure of isoprocurcumenol contribute to its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing on isoprocurcumenol are limited in the provided research, its structural similarity to other curcuminoids like curcumenol, which also displays antiproliferative and cytotoxic effects, suggests that the sesquiterpene backbone and functional groups play a crucial role in its biological activities. [, ] Further research is necessary to delineate the precise SAR of isoprocurcumenol.
Q4: What are the traditional medicinal uses of plants containing isoprocurcumenol?
A5: Isoprocurcumenol is found in plants like Curcuma zedoaria (Temu putih) and Curcuma aromatica, which have a long history of use in traditional medicine, particularly in Asian countries. [, , ] These plants are traditionally used for various ailments, including cancer and coronary heart disease. [, ]
Q5: What analytical techniques are employed to isolate and characterize isoprocurcumenol?
A5: Various techniques are used to isolate and characterize isoprocurcumenol, including:
- Extraction: Solvents like hexane, dichloromethane, and ethyl acetate are used for extraction. []
- Chromatography: Open column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography are commonly employed. [, , ]
- Spectroscopy: Structure elucidation relies on spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



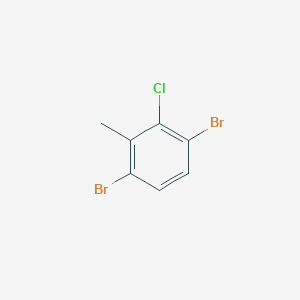
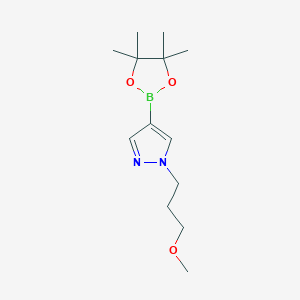
![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)
